molecular formula C9H13ClN2O3 B6144793 methyl 4,5-diamino-2-methoxybenzoate hydrochloride CAS No. 117886-12-1

methyl 4,5-diamino-2-methoxybenzoate hydrochloride

Cat. No.: B6144793
CAS No.: 117886-12-1
M. Wt: 232.66 g/mol
InChI Key: WBSBXGMUJFFHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C9H12N2O3·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino groups at the 4 and 5 positions, a methoxy group at the 2 position, and a methyl ester group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-diamino-2-methoxybenzoate hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce nitro groups at the 4 and 5 positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 4,5-diamino-2-methoxybenzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,5-diamino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and ester groups can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-diamino-2-hydroxybenzoate hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 4,5-diamino-2-ethoxybenzoate hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 4,5-diamino-2-methoxybenzoate hydrochloride is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.

Properties

CAS No.

117886-12-1

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

methyl 4,5-diamino-2-methoxybenzoate;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,10-11H2,1-2H3;1H

InChI Key

WBSBXGMUJFFHJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.